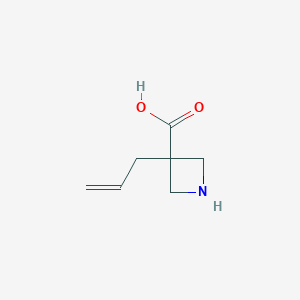3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17715469
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 3-prop-2-enylazetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10) |
| Standard InChI Key | QTVQASUIIMBDOY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1(CNC1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid features a strained azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with both an allyl group () and a carboxylic acid () . The compound’s SMILES representation, , underscores the spatial proximity of these functional groups, which imposes significant steric and electronic constraints .
Table 1: Key Physicochemical Properties
The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area (58 Ų) aligns with guidelines for central nervous system (CNS) penetration, though experimental validation is needed .
Synthetic Methodologies
Modern Gram-Scale Synthesis
A breakthrough methodology employs 1-azabicyclo[1.1.0]butane (ABB, 18) as a key intermediate . ABB, generated from allylamine hydrobromide (17) via lithium-halogen exchange, undergoes ring-opening with electrophiles (e.g., BocO, TsCl) and iodide to yield protected 3-iodoazetidines (6, 19) in 81% yield (Scheme 1) . Subsequent functionalization and hydrolysis afford the target compound.
Scheme 1: Synthesis of 3-iodoazetidines from ABB
Patent-Based Improvements
WO2004035538A1 discloses a cyanide-free route starting from diethyl 2,3-dibromosuccinate . Hydrolysis under basic conditions yields azetidine-3-carboxylic acid derivatives, avoiding hazardous intermediates. This method achieves >70% purity and scales efficiently to kilogram quantities .
Table 2: Comparison of Synthetic Routes
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s bifunctional 3-position allows divergent derivatization. For example, the iodide intermediate (6) undergoes cross-coupling to introduce aryl/heteroaryl groups , while the carboxylic acid enables amide bond formation with amines . These transformations are pivotal in creating:
-
Neurological Agents: Azetidine carboxamides show affinity for S1P/Edg receptors, implicated in multiple sclerosis .
-
Anti-Inflammatory Compounds: Derivatives inhibit interleukin-1β converting enzyme (ICE), a target in rheumatoid arthritis .
Case Study: Trifluoromethylthiolated Analog
Reaction of 3-cyanoazetidine (22) with (32) yields trifluoromethylthiolated azetidine 33, which hydrolyzes to 1-Boc-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid (34) . The electron-withdrawing group enhances metabolic stability, a desirable trait in CNS drugs .
Biological Activities and Mechanisms
Putative Targets
Though direct studies on 3-(prop-2-en-1-yl)azetidine-3-carboxylic acid are sparse, structural analogs exhibit:
-
GABA Receptor Modulation: Azetidine carboxylates mimic GABA’s conformation, potentiating chloride influx.
-
Enzyme Inhibition: The carboxylic acid chelates catalytic metal ions in metalloproteases (e.g., angiotensin-converting enzyme) .
Pharmacokinetic Considerations
The allyl group may undergo cytochrome P450-mediated oxidation to reactive epoxides, necessitating structural optimization for safety . Prodrug strategies (e.g., ester prodrugs) could mitigate rapid renal clearance of the free acid .
Future Directions
Synthetic Innovations
-
Photoredox Catalysis: Leveraging visible light to functionalize the allyl group stereoselectively .
-
Continuous Flow Systems: Enhancing the scalability of ABB-mediated synthesis .
Therapeutic Exploration
-
Oncology: Screening for kinase inhibition (e.g., BTK, EGFR mutants) .
-
Infectious Diseases: Designing peptidomimetics targeting viral proteases (e.g., SARS-CoV-2 M).
Computational Modeling
Molecular dynamics simulations could predict the compound’s binding modes to neurological targets, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume